molecular formula C17H19N3O4 B4651579 N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide

N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide

Cat. No. B4651579
M. Wt: 329.35 g/mol
InChI Key: BCQUHCBKPBGUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide, also known as MNPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide involves its binding to the sigma-1 receptor. This binding leads to the modulation of ion channels and the regulation of cellular signaling pathways. N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has also been found to have a modulatory effect on the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and serotonin, as well as a neuroprotective effect in models of neurodegenerative disease. N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has several advantages as a research tool. This compound has a high affinity for the sigma-1 receptor, making it a valuable tool for studying the function of this protein. N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide also has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide does have some limitations. This compound has not been extensively studied in vivo, and its long-term effects are not well understood.

Future Directions

There are several future directions for research involving N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has been found to have a neuroprotective effect in models of neurodegenerative disease, and further research may reveal its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the long-term effects of N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide and its potential side effects.

Scientific Research Applications

N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes including ion channel regulation and cellular signaling. N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-8-10-19(11-9-12)14-4-2-13(3-5-14)18-17(21)15-6-7-16(24-15)20(22)23/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQUHCBKPBGUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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